molecular formula C18H20N4O4S B6559245 N-(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 921845-45-6

N-(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B6559245
CAS No.: 921845-45-6
M. Wt: 388.4 g/mol
InChI Key: USUSEJHWLDTSTM-UHFFFAOYSA-N
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Description

N-(4-{[(5-Acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a thiazole-based compound featuring a cyclopropanecarboxamide moiety linked to a substituted phenyl group via a carbamoylmethyl bridge. Its structure integrates a 1,3-thiazole core, a cyclopropane ring, and a 5-acetamido-2-methoxyphenyl substituent.

Properties

IUPAC Name

N-[4-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-10(23)19-12-5-6-15(26-2)14(7-12)21-16(24)8-13-9-27-18(20-13)22-17(25)11-3-4-11/h5-7,9,11H,3-4,8H2,1-2H3,(H,19,23)(H,21,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUSEJHWLDTSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in oncology and inflammation-related disorders.

Chemical Structure and Properties

  • Molecular Formula : C23H24N4O4S2
  • Molecular Weight : 484.59 g/mol
  • CAS Number : 941874-98-2
  • SMILES Notation : COc1ccc(cc1NC(=O)Cc1csc(n1)SCC(=O)Nc1ccc(cc1)C)NC(=O)C

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its cytotoxicity, anti-inflammatory properties, and mechanisms of action.

Cytotoxic Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structural frameworks have shown enhanced potency against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines when compared to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Cisplatin
5eMDA-MB-23110More potent
5fSUIT-215Less potent
5gHT-2912More potent

The mechanism of action for the cytotoxic effects of this compound involves the induction of apoptosis, as evidenced by morphological changes observed through Hoechst staining in treated cells. The compounds induce cell cycle arrest and increase the percentage of sub-G1 phase cells, indicating a significant apoptotic effect .

Anti-inflammatory Properties

In addition to its cytotoxic potential, compounds structurally related to this compound have been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells. This effect is mediated through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in inflammatory pathways .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models. For example:

  • Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with derivatives led to a significant reduction in cell viability and increased apoptotic markers.
  • Neuroprotection : Another study indicated that related compounds provided neuroprotective effects against dopaminergic neurotoxins, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related thiazole derivatives, focusing on substituent effects, molecular properties, and biological activities.

Compound Name Key Substituents Molecular Formula Biological Activity Reference
N-(4-{[(5-Acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (Target) 5-Acetamido-2-methoxyphenyl, cyclopropanecarboxamide Not explicitly stated Inferred anti-inflammatory/antimicrobial (based on analogs)
N-(4-(2-Oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide () p-Tolyl, cyclopropanecarboxamide C₁₆H₁₇N₃O₂S Not reported; structural similarity suggests possible bioactivity
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c, ) 4-Chlorophenyl, benzamide C₁₆H₁₂ClN₃OS Potent anti-inflammatory (carrageenan-induced edema model)
N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n, ) 3-Chlorophenyl, 3-trifluoromethylbenzamide C₁₇H₁₁ClF₃N₃OS Enhanced anti-inflammatory activity (electron-withdrawing substituents)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide () Benzo[d][1,3]dioxol-5-yl, 4-methylbenzoyl C₂₃H₁₉N₃O₄S Not explicitly stated; structural complexity suggests potential for diverse interactions

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : Compounds like 5n () demonstrate that trifluoromethyl (-CF₃) and chloro (-Cl) substituents enhance anti-inflammatory activity, likely due to improved binding affinity or metabolic stability .
  • Aromatic Diversity: The benzo[d][1,3]dioxol-5-yl group () and methoxyphenyl moiety (Target compound) may influence solubility and membrane permeability due to their polar/nonpolar balance .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is expected to exceed 500 g/mol (based on analogs in ), impacting pharmacokinetics .
  • Solubility : Methoxy and acetamido groups (Target) may improve aqueous solubility compared to purely aromatic analogs (e.g., 5c, 5n) .

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